molecular formula C19H24N2OS B333663 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B333663
M. Wt: 328.5 g/mol
InChI Key: HZTVMUPFFFOFAU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[221]heptane-2-carboxamide is unique due to its specific bicyclic structure and the presence of both a cyano group and a carboxamide group

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)bicyclo[2.2.1]heptane-3-carboxamide

InChI

InChI=1S/C19H24N2OS/c20-11-16-14-5-3-1-2-4-6-17(14)23-19(16)21-18(22)15-10-12-7-8-13(15)9-12/h12-13,15H,1-10H2,(H,21,22)

InChI Key

HZTVMUPFFFOFAU-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC4CCC3C4)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC4CCC3C4)C#N

Origin of Product

United States

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